molecular formula C16H11N3O3 B10886452 4-{[(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoyl]amino}benzoic acid

4-{[(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enoyl]amino}benzoic acid

Cat. No.: B10886452
M. Wt: 293.28 g/mol
InChI Key: WOWBKVXIHISDAT-MDWZMJQESA-N
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Description

4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a cyano group, a pyridyl group, and a propenoyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the guanidine-forming reaction of 3-amino-4-methyl toluic acid with cyanamide under acidic conditions, followed by cyclization with 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one . This process is carried out under reflux conditions in ethanol for 48 hours.

Industrial Production Methods

For large-scale industrial production, the process needs to be optimized for safety, cost-effectiveness, and environmental impact. The method described above is suitable for industrial production due to its relatively simple operation, high yield, and stability of intermediates .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID exerts its effects involves its interaction with specific molecular targets and pathways. The cyano and pyridyl groups play crucial roles in binding to target proteins, influencing their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID can be compared with other similar compounds, such as:

The uniqueness of 4-{[(E)-2-CYANO-3-(3-PYRIDYL)-2-PROPENOYL]AMINO}BENZOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

4-[[(E)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C16H11N3O3/c17-9-13(8-11-2-1-7-18-10-11)15(20)19-14-5-3-12(4-6-14)16(21)22/h1-8,10H,(H,19,20)(H,21,22)/b13-8+

InChI Key

WOWBKVXIHISDAT-MDWZMJQESA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O

solubility

>44 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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